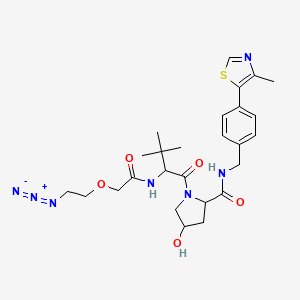

VH032-Peg1-N3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VH032-Peg1-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a one-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach in drug discovery and development. This compound is a click chemistry reagent containing an azide group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-Peg1-N3 involves multiple steps, starting with the preparation of the von Hippel-Lindau ligand. The ligand is then conjugated with a one-unit polyethylene glycol linker. The azide group is introduced in the final step to enable click chemistry reactions. The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-throughput synthesis and purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

VH032-Peg1-N3 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups

Common Reagents and Conditions

Copper catalysts: Used in CuAAC reactions.

Dibenzocyclooctyne or bicyclononyne: Used in SPAAC reactions

Major Products

The major products formed from these reactions are triazoles, which are valuable in various chemical and biological applications .

Scientific Research Applications

VH032-Peg1-N3 has a wide range of scientific research applications, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Utilized in drug discovery and development, particularly in the design of PROTACs for targeted protein degradation.

Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

VH032-Peg1-N3 exerts its effects through the formation of PROTACs, which recruit the von Hippel-Lindau E3 ligase to target proteins for ubiquitination and subsequent degradation by the proteasome. The azide group in this compound allows for the conjugation of the compound to target protein ligands, facilitating the formation of PROTACs .

Comparison with Similar Compounds

Similar Compounds

VH032: A precursor to VH032-Peg1-N3, used in the synthesis of PROTACs.

(S,R,S)-AHPC-PEG3-N3: A similar compound with a three-unit polyethylene glycol linker

Uniqueness

This compound is unique due to its one-unit polyethylene glycol linker, which provides optimal flexibility and solubility for PROTAC applications. Its azide group enables efficient click chemistry reactions, making it a valuable tool in chemical biology and drug discovery .

Biological Activity

VH032-Peg1-N3 is a novel compound that plays a significant role in the field of targeted protein degradation, specifically through the mechanism of PROTAC (Proteolysis Targeting Chimeras). This compound incorporates a von Hippel-Lindau (VHL) ligand, which is crucial for recruiting E3 ubiquitin ligases, and a PEG linker that facilitates conjugation to target proteins. The biological activity of this compound has been extensively studied, showcasing its potential in therapeutic applications, particularly in cancer treatment and other diseases related to protein misregulation.

The primary mechanism of action for this compound involves the formation of a ternary complex consisting of the target protein, the VHL E3 ligase, and the PROTAC molecule. This complex promotes ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. The compound's ability to selectively degrade proteins makes it a powerful tool in drug discovery and development.

Key Findings from Research Studies

- Selectivity and Potency : VH032 has demonstrated a high binding affinity (Kd = 185 nM) for the VHL/HIF-1α interaction, indicating its potential efficacy in studies related to anemia and ischemic diseases .

- Cellular Studies : In vitro experiments have shown that compounds derived from VH032, including various PROTACs, effectively induce degradation of target proteins in different cell lines. For instance, studies reported that treatment with Homo-PROTACs derived from VH032 resulted in significant depletion of VHL protein levels in HeLa and U2OS cells .

- Dose-Dependent Effects : The biological activity of this compound was assessed through dose-response experiments, revealing that lower concentrations could achieve effective degradation over time. For example, complete depletion of pVHL30 was observed after just 4 hours at concentrations as low as 10 nM .

Comparative Biological Activity

The following table summarizes the biological activity and characteristics of various compounds related to this compound:

| Compound | Kd (nM) | Mechanism | Cell Line | Degradation Time (hours) | Notes |

|---|---|---|---|---|---|

| VH032 | 185 | VHL/HIF-1α inhibition | HeLa | 4 | Effective at low concentrations |

| CM11 | N/A | Homo-PROTAC degradation | U2OS | 4 | Most potent; induces complete depletion |

| This compound | N/A | PROTAC mechanism | Multiple | 4-24 | Versatile; suitable for various targets |

Case Study 1: Targeting HIF-1α

A study focused on using VH032-derived PROTACs to target HIF-1α, a key regulator in cellular response to hypoxia. The results indicated that compounds like CM11 not only reduced HIF-1α levels but also had minimal off-target effects when compared to traditional inhibitors . This specificity is crucial for minimizing side effects in therapeutic applications.

Case Study 2: Cancer Therapeutics

Research has highlighted the use of this compound in cancer treatment strategies. By targeting specific oncoproteins for degradation, these PROTACs can effectively reduce tumor growth in preclinical models. The ability to selectively degrade proteins involved in cancer progression presents a promising avenue for developing targeted therapies .

Properties

Molecular Formula |

C26H35N7O5S |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

1-[2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35) |

InChI Key |

YVCURZJBLHZABY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.